molecular formula C8H14O2 B8379177 1-(6-methyl-3,4-dihydro-2H-pyran-2-yl)ethanol CAS No. 3749-35-7

1-(6-methyl-3,4-dihydro-2H-pyran-2-yl)ethanol

Cat. No. B8379177
CAS RN: 3749-35-7
M. Wt: 142.20 g/mol
InChI Key: VWAPPCDIWNIIKY-UHFFFAOYSA-N
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Patent
US04388104

Procedure details

A solution of 20.00 g of 16A in 40 ml of ethyl alcohol was added drop by drop to a solution of 2.71 g of sodium borohydride in 130 ml of ethyl alcohol and 65 ml of water, at 19°-23° C. After 30 minutes, 40 ml of acetone was added drop by drop. After 5 additional minutes, the reaction mixture was diluted with an equal volume of water, saturated with potassium carbonate, and extracted with ether. The extract was washed with saturated sodium chloride solution, dried (Na2SO4) and stripped of solvent. Some water remained in the residue. 100 ml of acetone was added to the residue; the solution was dried (Na2SO4) and stripped of solvent to give 2-(1-hydroxyethyl)-3,4-dihydro-6-methyl-2H-pyran (16B), as a liquid, b.p.: not determined.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][CH:7]=[C:6]([CH3:10])[O:5]1)(=[O:3])[CH3:2].[BH4-].[Na+].CC(C)=O>C(O)C.O.C(=O)([O-])[O-].[K+].[K+]>[OH:3][CH:1]([CH:4]1[CH2:9][CH2:8][CH:7]=[C:6]([CH3:10])[O:5]1)[CH3:2] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)C1OC(=CCC1)C
Name
Quantity
2.71 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 19°-23° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
ADDITION
Type
ADDITION
Details
100 ml of acetone was added to the residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C)C1OC(=CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.